molecular formula C10H18O3 B1396050 1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one CAS No. 1263366-19-3

1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one

Cat. No.: B1396050
CAS No.: 1263366-19-3
M. Wt: 186.25 g/mol
InChI Key: OGAOHKDTHHAJJQ-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one is a ketone derivative featuring a 1,3-dioxolane ring fused to a pentan-2-one backbone with an ethyl substituent at the third carbon. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and specialty chemicals, as indicated by its commercial availability from suppliers like Dayang Chem and Leap Chem Co., Ltd .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves the reaction of a ketone with ethylene glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in refluxing toluene, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques are employed to ensure high yields and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can also

Biological Activity

1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one is a compound that has garnered attention for its potential biological activities. The dioxolane ring structure is known to impart various pharmacological properties, including antibacterial, antifungal, and antineoplastic effects. This article reviews the current understanding of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C9H16O3\text{C}_{9}\text{H}_{16}\text{O}_{3}

It features a dioxolane ring, which is crucial for its biological activity. The presence of the ethyl group and ketone moiety enhances its lipophilicity and potential for interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing 1,3-dioxolane rings exhibit a range of biological activities:

  • Antibacterial Activity : Several studies have demonstrated that 1,3-dioxolanes possess significant antibacterial properties. For instance, a study highlighted the synthesis of new 1,3-dioxolanes that exhibited potent antibacterial effects against various strains of bacteria .
  • Antifungal Activity : The antifungal potential of dioxolane derivatives has also been explored. Compounds similar to this compound have shown inhibitory effects on fungal pathogens, making them candidates for further development as antifungal agents .
  • Antineoplastic Activity : Research into the antineoplastic properties of dioxolane-containing compounds suggests they may inhibit cancer cell proliferation through various mechanisms .

Case Study 1: Antibacterial Efficacy

In a recent study, a series of 1,3-dioxolane derivatives were synthesized and tested for their antibacterial activity. The results indicated that specific modifications to the dioxolane ring significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
A32 µg/mLStaphylococcus aureus
B16 µg/mLEscherichia coli
C8 µg/mLPseudomonas aeruginosa

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of dioxolane derivatives against Candida albicans. The study found that certain derivatives exhibited significant antifungal activity.

CompoundMIC (µg/mL)Activity Level
D4High
E10Moderate
F20Low

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in microbial cells. For example:

  • Inhibition of Cell Wall Synthesis : Some dioxolane derivatives disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Ergosterol Biosynthesis Inhibition : Similar to azole antifungals, these compounds may interfere with ergosterol biosynthesis in fungi by inhibiting cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A plausible route involves the nucleophilic addition of a dioxolane-protected diol to a ketone precursor. For example, the Claisen-Schmidt condensation (as seen in chalcone synthesis ) could be adapted by reacting 3-ethylpentan-2-one with a dioxolane-containing aldehyde. Optimization includes temperature control (e.g., reflux in ethanol) and catalytic acid/base selection (e.g., HCl or NaOH). Yield improvements may require protecting group strategies (e.g., acetal formation) to prevent side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can resolve the dioxolane ring protons (δ 4.0–5.5 ppm for acetal protons) and ethyl/ketone groups. 2D techniques (COSY, HSQC) clarify coupling patterns and carbon-proton correlations .
  • IR : A strong absorption band near 1700–1750 cm⁻¹ confirms the ketone group.
  • MS : High-resolution mass spectrometry (HRMS) determines molecular weight (e.g., [M+H]+ or [M+Na]+ peaks).
  • X-ray crystallography : Single-crystal analysis (as in ) provides absolute stereochemistry if crystals are obtainable.

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • Distillation : For high-purity isolation, fractional distillation under reduced pressure may be applicable if the compound is thermally stable .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during synthesis or distillation.
  • Waste disposal : Segregate chemical waste and consult institutional guidelines for acetal/ketone-containing compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the ketone group in varying pH environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Thermodynamic data from NIST can validate computational predictions. For example, calculate activation energies for ketone hydrolysis under acidic vs. basic conditions to guide experimental pH optimization .

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

  • Methodological Answer :

  • Solvent effects : Simulate NMR shifts using solvents (e.g., CDCl₃ or DMSO-d₆) in computational tools like ACD/Labs or Gaussian.
  • Conformational analysis : Rotamer populations (e.g., dioxolane ring puckering) may cause splitting; use NOESY to confirm spatial proximities .
  • Isotopic labeling : Introduce ²H or ¹³C labels to track specific resonances and validate assignments .

Q. What experimental design considerations minimize degradation during prolonged analysis (e.g., stability studies)?

  • Methodological Answer :

  • Temperature control : Store samples at –20°C to slow degradation, as seen in organic compound stabilization protocols .
  • Inert atmospheres : Use argon/nitrogen blankets during reactions to prevent oxidation.
  • Real-time monitoring : Employ inline spectroscopic probes (e.g., Raman or UV-Vis) to track degradation kinetics without sample extraction .

Q. How can orthogonal analytical methods resolve contradictory impurity profiles (e.g., GC-MS vs. HPLC)?

  • Methodological Answer :

  • Orthogonal separation : Combine GC-MS (for volatile impurities) with HPLC-UV/HRMS (for polar/non-volatile impurities).
  • Spiking experiments : Introduce suspected impurities (e.g., dioxolane hydrolysis byproducts) as standards to confirm retention times .
  • Method validation : Assess precision, accuracy, and detection limits for each technique using guidelines from NIST or EPA .

Comparison with Similar Compounds

Structural Analogues with Dioxolane Rings

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one (CAS 1263366-01-3)

  • Molecular Formula : C₁₀H₁₈O₃
  • Molecular Weight : 186.25
  • This structural variation may also influence solubility and boiling points .

1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone (CAS 869-50-1)

  • Molecular Formula : C₇H₁₁ClO₃
  • Molecular Weight : 178.63
  • Key Differences : The chloromethyl group on the dioxolane ring enhances electrophilicity, making this compound more reactive and toxic (LD₅₀ in rats: 120 mg/kg). In contrast, the ethyl group in the target compound likely reduces acute toxicity .

Difenoconazole (CAS 119446-68-3)

  • Molecular Features : Contains a 1,3-dioxolane ring linked to a triazole group and dichlorophenyl substituents.
  • Key Differences: As a fungicide, difenoconazole’s bioactivity stems from its triazole moiety, whereas the target compound’s ketone and dioxolane groups suggest utility as a synthetic intermediate rather than a bioactive agent .

Heterocyclic Analogues with Sulfur or Boron Substituents

3,3'-((1,3-Dithiolan-2-ylidene)methylene)bis(cyclopentan-1-one)

  • Molecular Formula : C₁₄H₁₈O₂S₂
  • Molecular Weight : 282.42
  • Key Differences : Replacing the dioxolane oxygen with sulfur atoms (dithiolane ring) increases molecular weight and alters electronic properties. Sulfur’s lower electronegativity may enhance stability under acidic conditions compared to the target compound .

Boron-containing Dioxaborolan Derivatives

  • Example : 3-Phenyl-1-(3-(1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)bicyclo[1.1.1]pentan-1-yl)propan-1-one
  • Key Differences: The inclusion of a dioxaborolan ring enables Suzuki-Miyaura coupling reactions, a feature absent in the target compound. This highlights the target’s role as a non-boronate intermediate .

Aromatic and Aliphatic Ketones

3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS 105638-31-1)

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 222.28
  • Key Differences : The aromatic dimethoxyphenyl group confers π-π stacking capabilities, making this compound suitable for applications in organic electronics. The target compound’s aliphatic structure lacks such aromatic interactions .

4-[(3-Ethylpent-1-yn-3-ylamino)methyl]-1,3-dioxolan-2-one (CAS 65226-30-4)

  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.26
  • Key Differences: The propargylamine substituent introduces alkyne functionality, enabling click chemistry applications.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Toxicity (LD₅₀, Rat Oral) Primary Application
Target Compound* Likely C₁₀H₁₈O₃ ~186 (estimated) Dioxolane, ketone, ethyl Not reported Chemical Intermediate
1-(4-Chloromethyl-dioxolan-2-yl)-2-propanone C₇H₁₁ClO₃ 178.63 Dioxolane, chloromethyl, ketone 120 mg/kg Reactive Intermediate
Difenoconazole C₁₉H₁₇Cl₂N₃O₃ 406.26 Dioxolane, triazole, dichlorophenyl Not applicable Fungicide
3-(3,4-Dimethoxyphenyl)pentan-2-one C₁₃H₁₈O₃ 222.28 Aromatic dimethoxy, ketone Not reported Pharmaceutical Intermediate

*Exact data for the target compound is inferred from structurally related analogs.

Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)-3-ethylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-8(4-2)9(11)7-10-12-5-6-13-10/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAOHKDTHHAJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262091
Record name 2-Pentanone, 1-(1,3-dioxolan-2-yl)-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263366-19-3
Record name 2-Pentanone, 1-(1,3-dioxolan-2-yl)-3-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 1-(1,3-dioxolan-2-yl)-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one
1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one
1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one
1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one
1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one
1-(1,3-Dioxolan-2-yl)-3-ethyl-pentan-2-one

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